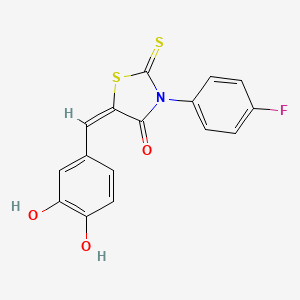
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as MOB-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science. MOB-5 belongs to the family of oxazolone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate the expression of certain genes that are involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One of the main advantages of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new cancer drugs. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is also relatively stable and can be synthesized in large quantities, making it suitable for various lab experiments. However, one of the limitations of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of the mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in more detail, which could lead to the discovery of new targets for cancer therapy. Finally, the application of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in material science, such as the development of new sensors or catalysts, is also an area of potential research.
合成法
The synthesis of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 2-methylphenyl hydrazine and 2-methoxybenzaldehyde in the presence of acetic acid, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to acid hydrolysis to obtain 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in high yield and purity. This method has been optimized to produce 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in large quantities, making it suitable for various applications.
科学的研究の応用
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit excellent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties. These properties make 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(4Z)-4-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-3-5-9-14(12)17-19-15(18(20)22-17)11-13-8-4-6-10-16(13)21-2/h3-11H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAJAZFUNABDE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC=C3OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)